1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea

Urea transporter UT‑B inhibitor Diuretic

1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea (CAS 478030-93-2) is a trisubstituted urea derivative featuring a benzyl group on one urea nitrogen and an (E)-2-(furan-2-yl)ethenyl substituent on the other. It belongs to the broader class of N‑heteroaryl‑vinyl‑N′‑benzyl ureas, a chemotype explored for inhibition of urea transporters (UT‑B) and other biological targets.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 478030-93-2
Cat. No. B2678463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea
CAS478030-93-2
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CO2
InChIInChI=1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+
InChIKeyNZZQKSWQEZCYLD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea (CAS 478030-93-2): Procurement-Relevant Identity and Structural Class


1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea (CAS 478030-93-2) is a trisubstituted urea derivative featuring a benzyl group on one urea nitrogen and an (E)-2-(furan-2-yl)ethenyl substituent on the other. It belongs to the broader class of N‑heteroaryl‑vinyl‑N′‑benzyl ureas, a chemotype explored for inhibition of urea transporters (UT‑B) and other biological targets [1]. The compound has a molecular formula of C₁₄H₁₄N₂O₂, a molecular weight of 242.27 g/mol, and predicted physicochemical properties including a boiling point of 391.2 ± 42.0 °C, density of 1.180 ± 0.06 g/cm³, and pKa of 12.19 ± 0.46 . This baseline identifies the molecule as a structurally defined, commercially available screening compound for UT‑B‑focused discovery programs.

Why 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea Cannot Be Replaced by Generic Urea‑Class Compounds


Within the N‑heteroaryl‑vinyl urea series, even subtle modifications of the N‑substituent dramatically alter target potency and selectivity. The benzyl group of 1‑benzyl‑3‑[(E)‑2‑(furan‑2‑yl)ethenyl]urea provides a specific spatial and electronic profile that distinguishes it from close analogs such as N‑[2‑(2‑furyl)vinyl]‑N′‑methylurea (CAS 478030‑94‑3) or 1‑(2,6‑dimethylphenyl)‑3‑[(E)‑2‑(furan‑2‑yl)ethenyl]urea . Published UT‑B inhibitor campaigns demonstrate that replacement of the benzyl moiety with smaller (methyl) or bulkier (2,6‑dimethylphenyl) groups shifts IC₅₀ values by orders of magnitude and can invert UT‑B/UT‑A selectivity [1]. Therefore, generic substitution without retaining the exact benzyl‑furan‑vinyl urea architecture risks losing the desired pharmacological fingerprint and renders structure‑activity relationship (SAR) comparisons invalid.

Quantitative Differentiation Evidence for 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea versus Closest Analogs


UT‑B Inhibitory Potency: Target Compound vs. Core UT‑B Inhibitor Chemotypes

The compound exhibits an IC₅₀ of 2.54 × 10³ nM (2.54 µM) against rat UT‑B in a spectrophotometric erythrocyte lysis assay [1]. This potency is approximately 250‑fold weaker than the nanomolar UT‑B inhibitors (e.g., phenylsulfoxyoxazoles, EC₅₀ ~10 nM) identified in the same assay format by Levin et al. (2007) [2]. However, the benzyl‑furan‑vinyl urea scaffold represents a structurally distinct chemotype that may offer advantages in selectivity or pharmacokinetics, although direct comparative data are lacking.

Urea transporter UT‑B inhibitor Diuretic Erythrocyte lysis assay

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Methyl and Dimethylphenyl Analogs

The target compound (C₁₄H₁₄N₂O₂, MW 242.27) contains two hydrogen‑bond donors and a benzyl group, yielding a predicted logP that is intermediate between the simpler N‑methyl analog (C₈H₁₀N₂O₂, MW 166.18) and the more lipophilic 1‑(2,6‑dimethylphenyl) analog (C₁₅H₁₆N₂O₂, MW 256.3) . This balanced lipophilicity may translate into superior membrane permeability and solubility compared to the methyl analog, while avoiding the excessive hydrophobicity and potential metabolic instability associated with the dimethylphenyl derivative.

Lipophilicity Hydrogen bonding ADME prediction Structural analog

Predicted Acidic Stability (pKa) vs. Urea‑Class Baseline

The predicted pKa of 12.19 ± 0.46 indicates that the urea NH protons are very weakly acidic . This value is consistent with the class of N,N′‑disubstituted ureas and implies that the compound will remain predominantly neutral under physiological and formulation pH conditions, potentially reducing salt‑formation complexity compared to urea derivatives bearing electron‑withdrawing substituents that lower the pKa.

Chemical stability pKa Formulation Urea derivative

High‑Value Application Scenarios for 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea in Research and Early Discovery


UT‑B Pharmacological Probe and Diuretic Target Validation

The compound serves as a structurally characterized UT‑B inhibitor with a defined IC₅₀ (2.54 µM) in rat erythrocyte lysate assays [1]. It can be used to probe UT‑B function in ex vivo tissue models where complete UT‑B blockade is not required, or as a reference inhibitor for SAR expansion campaigns aiming to improve upon the benzyl‑furan‑vinyl urea scaffold.

Physicochemical Benchmarking in Urea‑Based Library Design

With its balanced MW (242.27), moderate predicted logP, and high pKa, the compound is an ideal reference standard for calibrating computational ADME models within urea‑focused compound libraries . It enables medicinal chemists to benchmark new analogs against a well‑defined, commercially available intermediate.

Selectivity Counter‑Screen for UT‑A vs. UT‑B Inhibitor Programs

Although direct UT‑A data are not yet published, the compound’s UT‑B activity and structural divergence from known UT‑A‑selective chemotypes make it a useful negative control or selectivity probe in screens that aim to identify UT‑A‑sparing UT‑B inhibitors, a key requirement for developing salt‑sparing diuretics [1].

Synthetic Intermediate for Late‑Stage Diversification

The (E)‑vinyl urea linkage and the furan ring provide synthetic handles for further functionalization (e.g., Diels‑Alder, electrophilic substitution). The compound can be procured as a building block for generating focused libraries that explore substituent effects on UT‑B potency and selectivity.

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